molecular formula C16H22BN3O2 B595512 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile CAS No. 1356068-52-4

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Cat. No. B595512
CAS RN: 1356068-52-4
M. Wt: 299.181
InChI Key: YCEOZTZRGDGDKN-UHFFFAOYSA-N
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Description

This compound, also known as 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile, has the CAS number 1356068-52-4 . Its molecular formula is C16H22BN3O2, and it has a molecular weight of 299.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22BN3O2/c1-15(2)16(3,4)22-17(21-15)13-9-12(10-18)14(19-11-13)20-7-5-6-8-20/h9,11H,5-8H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Comprehensive Analysis of 3-Cyano-2-pyrrolidinopyridine-5-boronic Acid, Pinacol Ester Applications

The compound 3-Cyano-2-pyrrolidinopyridine-5-boronic acid, pinacol ester is a versatile organoboron compound used in various scientific research applications. Below is a detailed analysis of its unique applications across different fields:

Suzuki-Miyaura Cross-Coupling Reactions: One of the most prominent applications of this compound is in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules. The compound acts as a boron reagent, providing a stable and reactive partner for the palladium-catalyzed cross-coupling with aryl or vinyl halides .

Protodeboronation Studies: In the field of protodeboronation, 3-Cyano-2-pyrrolidinopyridine-5-boronic acid, pinacol ester serves as a substrate for studying the removal of the boron moiety from boronic esters. This process is crucial for understanding the stability and reactivity of boronic esters in various chemical transformations .

Organic Synthesis Building Blocks: As a building block in organic synthesis, this compound is utilized for its boron moiety, which can be converted into a broad range of functional groups. This includes transformations such as oxidations, aminations, halogenations, and various carbon-carbon bond-forming reactions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BN3O2/c1-15(2)16(3,4)22-17(21-15)13-9-12(10-18)14(19-11-13)20-7-5-6-8-20/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEOZTZRGDGDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682384
Record name 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1356068-52-4
Record name 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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